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Introduction: The methyicitrate cycle (MCC) is a key metabolic pathway in many bacteria,
including Escherichia coli, responsible for the metabolism of propionate and propionyl-CoA.[1]
Propionyl-CoA is generated from the (-oxidation of odd-chain fatty acids and the catabolism of
certain amino acids.[2] Its accumulation can be toxic, making the MCC essential for
detoxification and for utilizing propionate as a carbon source.[2][3] The cycle converts
propionyl-CoA and oxaloacetate into pyruvate and succinate, which then enter central carbon
metabolism.[1] The enzymes of the MCC are encoded by the prpBCDE operon in E. coli.[4]
Due to its absence in humans, the methylcitrate cycle presents a potential target for the
development of novel anti-infective drugs.[5][6] These notes provide detailed protocols for the
cultivation of E. coli on propionate, preparation of cell extracts, enzyme assays, and metabolite
analysis to facilitate research into this critical pathway.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1150020?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Methylcitrate_cycle
https://www-spring.ch.cam.ac.uk/publications/pdf/2018_M_251.pdf
https://www-spring.ch.cam.ac.uk/publications/pdf/2018_M_251.pdf
https://www.biorxiv.org/content/10.1101/2025.01.06.631558v1.full-text
https://en.wikipedia.org/wiki/Methylcitrate_cycle
https://pmc.ncbi.nlm.nih.gov/articles/PMC107752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12125574/
https://www.researchgate.net/publication/391873405_Metabolic_pathway_analysis_of_the_methylcitrate_cycle_in_bacteria_and_fungi_identifies_methylcitrate_synthase_as_an_antiinfective_drug_target
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Figure 1: The Methylcitrate Cycle in E. coli

Click to download full resolution via product page
Figure 1: The Methylcitrate Cycle in E. coli

Protocol 1: Cultivation of E. coli on Propionate
Medium

This protocol describes how to grow E. coli in a minimal medium with propionate as the sole
carbon and energy source. This is fundamental for inducing the expression of the prp operon
and studying the methylcitrate cycle.

1.1. Materials

E. coli strain (e.g., K-12 strains like MG1655)

¢ M9 minimal salts (5x stock): 64 g NazHPOa4-7H20, 15 g KH2POa4, 2.5 g NaCl, 5.0 g NH4Cl per
liter of distilled H20. Sterilize by autoclaving.

o 20% (w/v) Sodium Propionate stock solution. Sterilize by filtration.

1 M MgSOea, sterile
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e 0.1 M CaClz, sterile

 Sterile culture flasks or tubes

 Incubator shaker

1.2. Procedure

» Prepare M9-Propionate Medium: For 1 liter of medium, aseptically combine:
o 758 mL sterile distilled H20
o 200 mL of 5x M9 minimal salts
o 20 mL of 20% sodium propionate (final concentration 0.4% or ~40 mM)
o 2mLof 1 M MgSOa
o 100 pL of 0.1 M CaClz

* Inoculation:

o Inoculate a 5 mL starter culture of M9-Propionate medium with a single colony of E. coli
from a fresh agar plate (e.g., LB agar).

o Incubate overnight at 37°C with vigorous shaking (250 rpm).[7]

o Note:E. coli grown on propionate for the first time may exhibit a significant lag phase of 4-7
days.[8] Subsequent cultures from an adapted starter culture will grow more readily,
typically within 24-48 hours.[8]

e Main Culture:

o Inoculate a larger volume of M9-Propionate medium with the overnight starter culture to an
initial ODeoo of ~0.05.

o Incubate at 37°C with shaking at 250 rpm.
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o Monitor growth by measuring ODeoo. Cells are typically harvested for experiments during
the mid-to-late exponential growth phase.

Protocol 2: Preparation of Cell-Free Extracts

This protocol details the preparation of crude cell-free extracts from propionate-grown E. coli,
suitable for subsequent enzyme activity assays.
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Start:
Propionate-grown E. coli culture

1. Harvest Cells
(Centrifugation, 4°C)

2. Wash Pellet
(Cold buffer)

3. Resuspend Cells
(Lysis buffer)

4. Cell Lysis
(Sonication or French Press)

'

5. Clarify Lysate
(High-speed centrifugation, 4°C)

6. Collect Supernatant
(Cell-Free Extract)

End:
Store extract at -80°C

Figure 2: Workflow for Cell-Free Extract Preparation
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Figure 2: Workflow for Cell-Free Extract Preparation
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2.1. Materials

Propionate-grown E. coli culture (from Protocol 1)

Lysis Buffer: 50 mM Tris-HCI (pH 7.5), 5 mM MgClz, 1 mM DTT

Centrifuge and rotors

Sonicator or French press

Ultracentrifuge (optional, for S30 extracts)

2.2. Procedure

Harvest Cells: Centrifuge the E. coli culture (e.g., 5,000 x g for 15 min at 4°C). Discard the
supernatant.[9]

Wash Pellet: Wash the cell pellet once with cold Lysis Buffer to remove residual medium
components. Centrifuge again and discard the supernatant.

Resuspend Cells: Resuspend the wet cell pellet in 2-3 volumes of cold Lysis Buffer (e.g., 2-3
mL of buffer per gram of wet cell paste).

Cell Lysis: Lyse the cells using one of the following methods on ice:[10]

o Sonication: Use a probe sonicator with short pulses (e.g., 10 seconds on, 30 seconds off)
for a total of 5-10 minutes of "on" time, or until the suspension clarifies.

o French Press: Pass the cell suspension through a pre-chilled French pressure cell at
16,000-20,000 psi. Repeat once.

Clarify Lysate: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 min at 4°C) to
pellet cell debris, membranes, and unlysed cells.[11]

Collect Extract: Carefully collect the supernatant, which is the cell-free extract. For highly
productive cell-free protein synthesis systems, an additional pre-incubation and dialysis step
may be performed to generate an S30 extract.[12]
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o Storage: Aliquot the extract and flash-freeze in liquid nitrogen. Store at -80°C until use. Avoid
repeated freeze-thaw cycles.

Protocol 3: Enzyme Assays

These spectrophotometric assays quantify the activity of the key entry and exit enzymes of the

methylcitrate cycle.
3.1. 2-Methylcitrate Synthase (PrpC) Assay

e Principle: This assay measures the rate of propionyl-CoA-dependent release of Coenzyme A
(CoA). The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB,
Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that
absorbs light at 412 nm.

e Procedure:

o Prepare a 1 mL reaction mixture in a cuvette containing:

100 mM Tris-HCI (pH 8.0)

10 mM MgCl2

0.2 mM Propionyl-CoA

0.2 mM DTNB

10-50 pL of cell-free extract

o Mix and incubate at 30°C for 3 minutes to establish a baseline rate (background
thioesterase activity).

o Initiate the reaction by adding 0.5 mM oxaloacetate.
o Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

o Calculate specific activity using the molar extinction coefficient of TNB (14,150 M—1cm™1).
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3.2. 2-Methylisocitrate Lyase (PrpB) Assay

e Principle: This is a coupled enzyme assay. PrpB cleaves 2-methylisocitrate into pyruvate and
succinate.[13] The generated pyruvate is then immediately reduced to lactate by an excess
of lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH
oxidation is monitored by the decrease in absorbance at 340 nm.

e Procedure:

o Prepare a 1 mL reaction mixture in a cuvette containing:

100 mM Potassium Phosphate Buffer (pH 7.5)

5 mM MgClz

0.2 mM NADH

10 units of Lactate Dehydrogenase (LDH)

10-50 L of cell-free extract

o Mix and incubate at 30°C for 3 minutes to establish a baseline.

o Initiate the reaction by adding 1 mM (2S,3R)-2-methylisocitrate.

o Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

o Calculate specific activity using the molar extinction coefficient of NADH (6,220 M~cm~1).
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Figure 3: Logic of the Coupled Assay for PrpB Activity
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Figure 3: Logic of the Coupled Assay for PrpB Activity

Data Presentation: Quantitative Enzyme Kinetics

The following table summarizes representative kinetic parameters for key methylcitrate cycle
enzymes in E. coli. This data is crucial for comparative studies and for building metabolic

models.
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Note: Kinetic data can vary based on assay conditions. The promiscuous activity of PrpC with

acetyl-CoA is significantly lower than with its primary substrate, propionyl-CoA.[14]

Protocol 4: Metabolite Analysis by LC-MS/MS

This protocol provides a workflow for quenching, extracting, and quantifying intracellular

metabolites of the methylcitrate cycle using Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).
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Figure 4: Workflow for Metabolite Quantification
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Figure 4: Workflow for Metabolite Quantification

4.1. Metabolite Quenching and Extraction

* Quenching: To instantly halt metabolism, rapidly transfer a known volume of cell culture (e.qg.,
10 mL) into a tube containing 4 volumes (e.g., 40 mL) of a pre-chilled quenching solution,
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such as 45% methanol/55% ethylene glycol at -60°C.[15] Mix immediately.

Cell Collection: Centrifuge the quenched sample at high speed (e.g., 16,000 x g for 10 min at
-20°C).[15]

Washing: Discard the supernatant and wash the pellet with a cold, neutral salt solution (e.g.,
0.85% NacCl) to remove extracellular metabolites. Centrifuge again.

Extraction: Resuspend the final pellet in a pre-heated extraction solvent. A common and
effective method is to add 500 pL of boiling 75% ethanol/25% water and incubate at 95°C for
5 minutes.[15]

Clarification: Centrifuge the extract at maximum speed for 10 minutes at 4°C to pellet cell
debris. Transfer the supernatant containing the intracellular metabolites to a new tube for
analysis.

4.2. Quantification by LC-MS/MS

Chromatography: Separate the extracted metabolites using an appropriate Liquid
Chromatography (LC) method, such as reverse-phase or HILIC chromatography.

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS)
operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific
precursor ion for each target metabolite (e.g., methyicitrate) and monitoring for a specific
product ion after fragmentation, providing high specificity and sensitivity.

Quantification: Absolute quantification is achieved by comparing the signal of the target
metabolite in the sample to a standard curve generated from pure analytical standards. The
use of stable isotope-labeled internal standards (e.g., 13C-labeled metabolites) is highly
recommended to correct for variations in extraction efficiency and matrix effects.[16]

Note on Genetic Manipulation

Investigating the methylcitrate cycle often involves genetic tools to understand the function and
regulation of the prp genes.
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e Gene Knockouts: Creating deletion mutants of genes in the prpBCDE operon is a powerful
way to confirm their role in propionate metabolism. Strains with a prpC deletion, for example,
are unable to grow on propionate.[17] Methods like A Red recombineering are commonly
used for this purpose in E. coli.

o Promoter Studies: The prpBCDE promoter (PprpB) is tightly regulated and inducible by
propionate. This promoter has been harnessed to create propionate-inducible expression
systems, allowing for controlled expression of target genes by simply adding propionate to
the culture medium.[18][19] This system is dependent on the host strain containing a
functional prp operon, as 2-methyicitrate is the actual inducer molecule.[2][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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